molecular formula C6H3Cl2N3O B11772261 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile

Cat. No.: B11772261
M. Wt: 204.01 g/mol
InChI Key: AXEYWCMUHUBCRH-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile typically involves the reaction of 4,5-dichloro-6-oxopyridazine with acetonitrile under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like toluene at room temperature. This reaction yields the desired compound in good yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazines, while oxidation reactions can produce pyridazine N-oxides.

Scientific Research Applications

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: These compounds are similar in structure but contain a carboxylate group instead of an acetonitrile group.

    4,5-Dichloro-6-oxopyridazin-1(6H)-methyl derivatives: These compounds have a methyl group attached to the pyridazine ring.

Uniqueness

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

The compound 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

  • Molecular Formula: C8H6Cl2N2O
  • Molecular Weight: 222.06 g/mol
  • CAS Number: 17284-92-3

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dichloro-6-oxopyridazine with appropriate nitrile precursors under controlled conditions. The process often employs solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the reaction.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant anticancer activity . For instance, studies have shown that similar compounds can inhibit cell proliferation in various human cancer cell lines including breast (MCF-7), lung (A549), and prostate (DU-145) cancers .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-715.0
Compound BA54920.5
Compound CDU-14518.0

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific enzymes or proteins associated with cell proliferation and survival. Molecular docking studies suggest that these compounds can bind to active sites on target proteins, thus disrupting their normal function .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that pyridazine derivatives may also possess antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains and fungi .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies

A series of studies have been conducted to evaluate the biological properties of pyridazine derivatives:

  • Study on Anticancer Activity : A recent study synthesized a range of pyridazine derivatives and assessed their anticancer effects using the MTT assay. The results indicated that several derivatives exhibited potent activity against multiple cancer cell lines, suggesting a promising avenue for drug development .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of these compounds against clinical isolates. The study demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Properties

Molecular Formula

C6H3Cl2N3O

Molecular Weight

204.01 g/mol

IUPAC Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)acetonitrile

InChI

InChI=1S/C6H3Cl2N3O/c7-4-3-10-11(2-1-9)6(12)5(4)8/h3H,2H2

InChI Key

AXEYWCMUHUBCRH-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=O)C(=C1Cl)Cl)CC#N

Origin of Product

United States

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